molecular formula C19H18FN5O B11203352 [1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl](4-phenylpiperazin-1-yl)methanone

[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B11203352
M. Wt: 351.4 g/mol
InChI Key: PEAIKVIFBPTUAM-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone: is a complex organic compound that features a triazole ring substituted with a fluorophenyl group and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Phenylpiperazine Moiety: This is usually done through a nucleophilic substitution reaction where the triazole ring is reacted with a phenylpiperazine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules.

Medicine

Medically, this compound is of interest due to its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone
  • 1-(4-bromophenyl)-1H-1,2,3-triazol-4-ylmethanone
  • 1-(4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone

Uniqueness

The presence of the fluorophenyl group in 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone imparts unique electronic properties to the compound. This can influence its reactivity and interactions with biological targets, potentially making it more effective or selective compared to its analogs.

Properties

Molecular Formula

C19H18FN5O

Molecular Weight

351.4 g/mol

IUPAC Name

[1-(4-fluorophenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H18FN5O/c20-15-6-8-17(9-7-15)25-14-18(21-22-25)19(26)24-12-10-23(11-13-24)16-4-2-1-3-5-16/h1-9,14H,10-13H2

InChI Key

PEAIKVIFBPTUAM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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